molecular formula C11H16ClN3O4S B6633897 1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine

Cat. No.: B6633897
M. Wt: 321.78 g/mol
InChI Key: VWULJXXKGPXVHV-UHFFFAOYSA-N
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Description

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine is a complex organic compound that features a unique combination of functional groups, including a chlorinated furan ring, a carbonyl group, a sulfamoylamino group, and a piperidine ring

Properties

IUPAC Name

1-(2-chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClN3O4S/c12-10-9(3-5-19-10)11(16)15-4-1-2-8(7-15)6-14-20(13,17)18/h3,5,8,14H,1-2,4,6-7H2,(H2,13,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWULJXXKGPXVHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=C(OC=C2)Cl)CNS(=O)(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine typically involves multiple steps, starting with the preparation of the chlorofuran intermediate. The chlorofuran can be synthesized through the chlorination of furan using reagents like thionyl chloride or phosphorus pentachloride. The next step involves the formation of the carbonyl group, which can be achieved through oxidation reactions using oxidizing agents such as potassium permanganate or chromium trioxide.

The piperidine ring is introduced through a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chlorofuran intermediate. The sulfamoylamino group is then added through a sulfonation reaction, using reagents like sulfamoyl chloride or sulfamic acid.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions. Continuous flow reactors and automated synthesis platforms may also be employed to scale up the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine can undergo various chemical reactions, including:

    Oxidation: The furan ring and the piperidine ring can be oxidized using strong oxidizing agents.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorinated furan ring can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Amines, thiols.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the furan and piperidine rings.

    Reduction Products: Alcohol derivatives of the carbonyl group.

    Substitution Products: Substituted furan derivatives.

Scientific Research Applications

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine has several scientific research applications, including:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders or infections.

    Pharmaceuticals: The compound may exhibit biological activity, making it a candidate for drug development and testing.

    Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic compounds, including agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s functional groups, such as the carbonyl and sulfamoylamino groups, can form hydrogen bonds or electrostatic interactions with target molecules, influencing their biological activity.

Comparison with Similar Compounds

1-(2-Chlorofuran-3-carbonyl)-3-[(sulfamoylamino)methyl]piperidine can be compared with similar compounds such as:

    1-(2-Chlorofuran-3-carbonyl)-3-aminopiperidine: Lacks the sulfamoylamino group, which may affect its biological activity and chemical reactivity.

    1-(2-Chlorofuran-3-carbonyl)-3-(methylamino)piperidine: Contains a methylamino group instead of the sulfamoylamino group, potentially altering its pharmacokinetic properties.

    1-(2-Chlorofuran-3-carbonyl)-3-(hydroxymethyl)piperidine: Features a hydroxymethyl group, which may influence its solubility and reactivity.

The uniqueness of this compound lies in its combination of functional groups, which can impart distinct chemical and biological properties, making it a valuable compound for research and development.

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